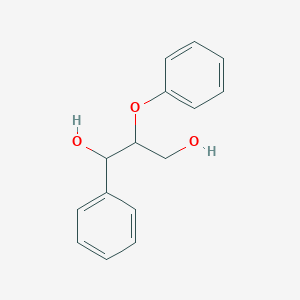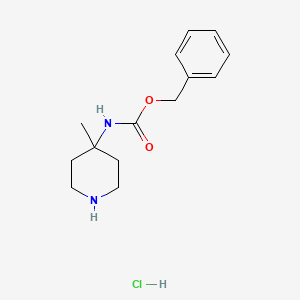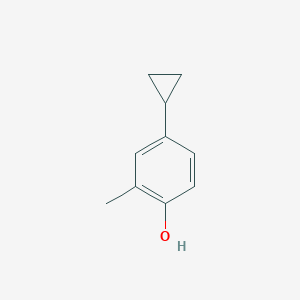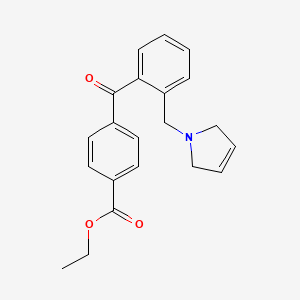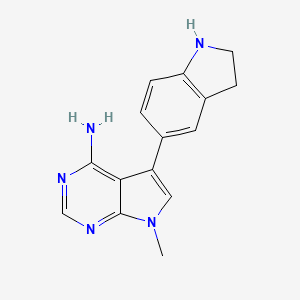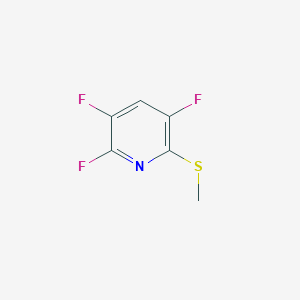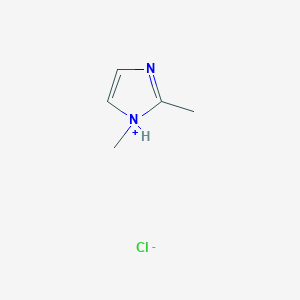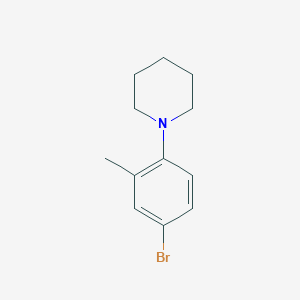![molecular formula C31H21ClN2O5 B6335177 2-[2-Chloro-6-hydroxy-5-(2-methylquinolin-8-ylamino)methyl]-3-oxo-3H-xanthen-9-ylbenzoic acid CAS No. 905982-78-7](/img/structure/B6335177.png)
2-[2-Chloro-6-hydroxy-5-(2-methylquinolin-8-ylamino)methyl]-3-oxo-3H-xanthen-9-ylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[2-Chloro-6-hydroxy-5-(2-methylquinolin-8-ylamino)methyl]-3-oxo-3H-xanthen-9-ylbenzoic acid” is a chemical compound with the molecular formula C31H21ClN2O5 . It is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of quinoline derivatives, such as the one , is a common approach used in drug discovery . The process often involves chemical modification of quinoline, resulting in improved therapeutic effects . The synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems have been highlighted in recent research .Molecular Structure Analysis
The molecular structure of this compound is based on the quinoline nucleus, which is present in numerous biological compounds . The quinoline nucleus is a nitrogen-containing bicyclic compound .Chemical Reactions Analysis
Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The reaction of similar compounds with nitric oxide (NO) has been studied, and it was found that the reaction is first order in concentration of the compound, NO, and hydroxide ion .科学研究应用
Suzuki–Miyaura Cross-Coupling Reactions
The compound’s boronic acid moiety makes it a candidate for use in Suzuki–Miyaura cross-coupling reactions . This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and organic materials . The mild and functional group tolerant conditions of the Suzuki–Miyaura coupling, along with the stability and environmental benignity of organoboron reagents, make this application particularly valuable.
Catalytic Protodeboronation
Catalytic protodeboronation: of boronic esters is a useful transformation in organic synthesis. It allows for the removal of the boron moiety from molecules, which is beneficial in the final steps of synthetic sequences when the boron group is no longer needed . This process can be paired with other reactions, such as the Matteson homologation, to achieve complex transformations.
Anti-Markovnikov Hydromethylation
The compound can be utilized in anti-Markovnikov hydromethylation of alkenes. This is a valuable transformation that adds a methyl group across a double bond in a manner opposite to the Markovnikov’s rule, which typically adds the substituent to the more substituted carbon. This application is particularly important for the modification of complex natural products and pharmaceuticals .
Synthesis of Organotrifluoroborate Salts
Organotrifluoroborate salts are important reagents in organic chemistry, and the compound could be used in their synthesis. These salts are known for their stability and reactivity in various chemical transformations, including borylation approaches and asymmetric hydroboration reactions .
Radical-Polar Crossover Reactions
The compound’s structure suggests its potential use in radical-polar crossover reactions . These reactions involve the interplay between radical and polar mechanisms, allowing for the construction of complex molecular architectures. Such reactions are significant in the synthesis of bioactive molecules and materials science .
Functional Group Transformations
Finally, the compound’s boron moiety can undergo various functional group transformations . These include oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations. The versatility in functional group transformations makes it a valuable building block in synthetic organic chemistry .
作用机制
Target of Action
The compound, 2-[2-Chloro-6-hydroxy-5-(2-methylquinolin-8-ylamino)methyl]-3-oxo-3H-xanthen-9-ylbenzoic acid, is primarily used as a nitric oxide (NO) donor and a highly-sensitive NO probe . Nitric oxide is a crucial biological regulator involved in numerous physiological and pathological processes.
Mode of Action
The compound interacts with its targets by releasing nitric oxide under physiological conditions . It also detects the released NO based on the considerable fluorescence increase of the otherwise non-fluorescent system caused by the NO . This dual functionality makes it a valuable tool in biomedical applications.
Result of Action
The primary result of the compound’s action is the release and detection of nitric oxide. The release of nitric oxide can have various effects at the molecular and cellular levels, depending on the specific physiological context. The ability to detect nitric oxide in real-time allows for sensitive monitoring of these effects .
未来方向
The future directions of research on quinoline derivatives like this compound could involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . There is also a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .
属性
IUPAC Name |
2-[2-chloro-6-hydroxy-5-[[(2-methylquinolin-8-yl)amino]methyl]-3-oxoxanthen-9-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H21ClN2O5/c1-16-9-10-17-5-4-8-24(29(17)34-16)33-15-22-25(35)12-11-20-28(18-6-2-3-7-19(18)31(37)38)21-13-23(32)26(36)14-27(21)39-30(20)22/h2-14,33,35H,15H2,1H3,(H,37,38) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCTXHMCLLLOAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NCC3=C(C=CC4=C3OC5=CC(=O)C(=CC5=C4C6=CC=CC=C6C(=O)O)Cl)O)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H21ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
905982-78-7 |
Source


|
| Record name | 2-{2-Chloro-6-hydroxy-5-[2-methylquinolin-8-ylaminomethyl]-3-oxo-3H-xanthen-9-yl}benzoic acid FL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

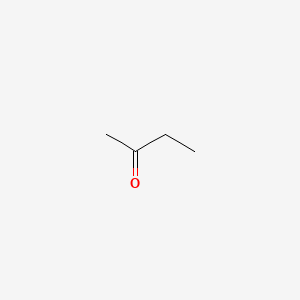
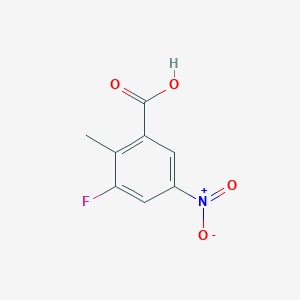
![4-(Bromomethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B6335115.png)
